molecular formula C20H17N5O3 B2806122 18,19-dimethoxy-12-oxo-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaene-7-carbonitrile CAS No. 685107-18-0

18,19-dimethoxy-12-oxo-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaene-7-carbonitrile

Cat. No.: B2806122
CAS No.: 685107-18-0
M. Wt: 375.388
InChI Key: YVPPUASARLJLNQ-UHFFFAOYSA-N
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Description

The compound 18,19-dimethoxy-12-oxo-4,5,9,13-tetrazapentacyclo[11.8.0.0³,¹¹.0⁴,⁸.0¹⁶,²¹]henicosa-3(11),5,7,9,16,18,20-heptaene-7-carbonitrile is a highly complex heterocyclic molecule characterized by:

  • Pentacyclic framework: A fused bicyclic system with bridgehead nitrogen atoms (tetrazapentacyclo), contributing to rigidity and conjugation .
  • Functional groups: 18,19-Dimethoxy substituents: Enhance lipophilicity and modulate electronic effects . 7-Carbonitrile: Increases polarity and metabolic stability compared to alkyl or hydroxyl groups .
  • Molecular weight: Estimated at ~430–450 g/mol (based on analogs in ).

Properties

IUPAC Name

18,19-dimethoxy-12-oxo-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaene-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-27-17-5-11-3-4-24-15(13(11)6-18(17)28-2)7-16-14(20(24)26)10-22-19-12(8-21)9-23-25(16)19/h5-6,9-10,15H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPPUASARLJLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3CC4=C(C=NC5=C(C=NN45)C#N)C(=O)N3CCC2=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 11,12-dimethoxy-6-oxo-8,9,13b,14-tetrahydro-6H-pyrazolo[5’‘,1’‘:2’,3’]pyrimido[4’,5’:4,5]pyrido[2,1-a]isoquinoline-3-carbonitrile involves multiple steps, typically starting from readily available starting materials. The synthetic route often includes the formation of intermediate compounds through a series of reactions such as cyclization, condensation, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

11,12-dimethoxy-6-oxo-8,9,13b,14-tetrahydro-6H-pyrazolo[5’‘,1’‘:2’,3’]pyrimido[4’,5’:4,5]pyrido[2,1-a]isoquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

    Condensation: This reaction involves the combination of two molecules with the elimination of a small molecule, such as water or methanol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 11,12-dimethoxy-6-oxo-8,9,13b,14-tetrahydro-6H-pyrazolo[5’‘,1’‘:2’,3’]pyrimido[4’,5’:4,5]pyrido[2,1-a]isoquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, resulting in the inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural and functional differences:

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Properties
Target Compound C₂₂H₁₅N₅O₃ 18,19-OCH₃; 12-Oxo; 7-CN ~435–450* High conjugation; polar nitrile group
(19S)-19-Ethyl-19-hydroxy-7-nitro-...dione C₂₀H₁₅N₃O₆ 7-Nitro; 19-ethyl; 19-OH 393.36 Nitro group enhances electrophilicity
12-Azapentacyclo[...]decaen-7-ol C₂₀H₁₃NO 7-OH; no methoxy/nitrile 283.3 Lower polarity; planar aromatic system
(19S)-7-(2-Aminoethoxy)-10,19-diethyl-...dione C₂₄H₂₅N₃O₅ 7-Aminoethoxy; diethyl groups 435.47 Enhanced solubility via aminoethoxy
13-Hydroxy-16,17-dimethoxy-...heptaen-12-one C₂₀H₁₄O₆ 16,17-OCH₃; 13-OH; 12-Oxo 374.33 Similar dimethoxy but lacks nitrile

*Estimated based on analogs in .

Key Structural and Functional Differences

  • Nitrogen Content : The target compound contains four nitrogen atoms (tetrazapentacyclo), whereas analogs like 12-azapentacyclo[...]decaen-7-ol () have fewer N atoms, reducing basicity and hydrogen-bonding capacity .
  • 18,19-Dimethoxy: These groups are absent in compounds like 7H-dibenzo[c,g]carbazol-4-ol (), which may reduce steric hindrance in the target compound .

Spectroscopic and Computational Data

  • NMR Shifts : Analogous compounds (e.g., ) show distinct chemical shifts in regions affected by substituents. For example:
    • The 12-oxo group in the target compound would downfield-shift adjacent protons (δ ~8–10 ppm) .
    • 18,19-Dimethoxy groups would produce singlet peaks near δ 3.8–4.0 ppm, as seen in .
  • XLogP3 : The target compound’s nitrile and methoxy groups likely result in an XLogP3 of ~3.5–4.5 (cf. 5.5 for ’s less polar analog) .

Q & A

Q. What are the key challenges in synthesizing this polycyclic heteroaromatic compound, and how can they be addressed methodologically?

Synthesis of this compound requires precise control over regioselectivity and stereochemistry due to its fused pentacyclic framework. Williamson ether synthesis (e.g., using NaOH/DMSO for methoxy group introduction) and coupling reactions (as in ) are critical. Challenges include minimizing side reactions during nitrogen heterocycle formation. Optimize reaction conditions (temperature, solvent polarity) and employ intermediates with protective groups (e.g., tert-butyl carbamate in ) to enhance yield .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • X-ray crystallography : Provides unambiguous confirmation of stereochemistry and bond connectivity (e.g., as applied in for a related compound).
  • NMR : Analyze coupling constants (e.g., J1,2 and J3,4 in ) to verify substituent positions.
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (C24H25N3O5 analogs in ). Combine these with IR for functional group validation .

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL Multiphysics) optimize reaction pathways for this compound’s synthesis?

AI-driven simulations can predict reaction kinetics and thermodynamics. For example:

ParameterValue/ModelReference
Activation EnergyDensity Functional Theory
Solvent EffectsMolecular Dynamics
Use COMSOL to simulate mass transfer in heterogeneous reactions (e.g., membrane separation in ) and validate with experimental data .

Q. What strategies resolve contradictions in bioactivity data for structurally similar analogs?

  • Dose-response studies : Compare IC50 values across analogs (e.g., thalassiolins in ).
  • Structure-activity relationship (SAR) modeling : Use PubChem data () to correlate substituent effects (e.g., methoxy vs. nitro groups) with activity.
  • Mechanistic assays : Test inhibition of specific enzymes (e.g., DNA topoisomerase I, as in ) to isolate biological targets .

Q. How can traditional field research methods (e.g., complex field sampling) be integrated with AI for environmental fate studies?

Combine field data on air-surface exchange ( ) with machine learning to predict atmospheric persistence. For example:

ParameterAI ModelField Method
Degradation RateRandom Forest RegressionPrecipitation scavenging ( )
BioaccumulationNeural NetworksSoil/water sampling
Validate predictions using isotopic tracing (e.g., <sup>13</sup>C labeling) .

Methodological Guidance

Designing a robust experimental framework for studying this compound’s photostability:

  • Control variables : Light intensity (UV-Vis), solvent polarity ().
  • Data collection : Use HPLC () to quantify degradation products.
  • Statistical analysis : Apply ANOVA to compare degradation rates under varying conditions .

Linking mechanistic studies to theoretical frameworks (e.g., Marcus theory for electron transfer):
Map redox behavior using cyclic voltammetry and correlate with computational HOMO-LUMO gaps (). For example:

PropertyExperimental ValueTheoretical Value
Oxidation Potential+1.2 V (vs. Ag/AgCl)+1.1 V (DFT)
Discrepancies may indicate solvent effects or unaccounted intermediates .

Data Contradiction Analysis

Resolving discrepancies in reported solubility profiles:

  • Hypothesis : Polymorphism or solvent impurities (e.g., THF vs. DMSO in ).
  • Testing : Conduct PXRD to identify crystalline forms () and GC-MS to detect solvent traces.
  • Resolution : Standardize solvent purification protocols (e.g., molecular sieves for THF) .

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